molecular formula C16H12Cl2N2O4 B3518639 3-(3,4-dichlorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide

3-(3,4-dichlorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide

Cat. No.: B3518639
M. Wt: 367.2 g/mol
InChI Key: VQTNTRSNXWULDX-XVNBXDOJSA-N
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Description

The compound “3-(3,4-dichlorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide” is an organic compound. It contains an acrylamide group, which is a functional group consisting of a vinyl group conjugated to an amide. The compound also contains a dichlorophenyl group and a methoxy-nitrophenyl group, which are aromatic rings with different substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylamine with an acryloyl chloride to form the acrylamide. The phenylamine could be synthesized through a series of reactions involving nitration, reduction, and halogenation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated double bonds in the acrylamide group, which could give rise to interesting optical and electronic properties. The dichlorophenyl and methoxy-nitrophenyl groups could also influence these properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The acrylamide group could participate in addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Acrylamides, in particular, can be neurotoxic and are potential carcinogens .

Future Directions

Future research on this compound could involve studying its physical properties in more detail, exploring its reactivity, or investigating potential applications (for example, in the development of new materials or drugs) .

Properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c1-24-15-6-4-11(20(22)23)9-14(15)19-16(21)7-3-10-2-5-12(17)13(18)8-10/h2-9H,1H3,(H,19,21)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTNTRSNXWULDX-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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